3-氰基-1H-吲唑-5-羧酸

描述

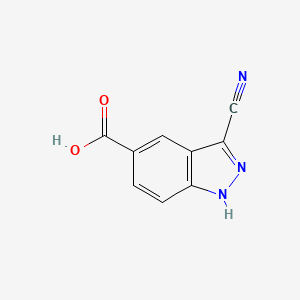

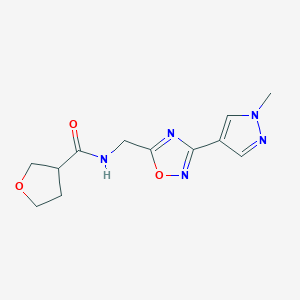

3-cyano-1H-indazole-5-carboxylic acid is a chemical compound with the molecular formula C9H5N3O2 . It has a molecular weight of 187.16 . It is a pale-yellow to yellow-brown solid .

Molecular Structure Analysis

The molecular structure of 3-cyano-1H-indazole-5-carboxylic acid consists of a fused pyrazole and benzene ring, with a cyano group attached to the third carbon and a carboxylic acid group attached to the fifth carbon .Physical And Chemical Properties Analysis

3-cyano-1H-indazole-5-carboxylic acid is a pale-yellow to yellow-brown solid . It has a molecular weight of 187.16 . The compound should be stored in a refrigerator .科学研究应用

钌催化的三唑类支架合成

5-氨基-1,2,3-三唑-4-羧酸酯的合成对于创建肽模拟物或生物活性化合物至关重要,该分子与包括 3-氰基-1H-吲唑-5-羧酸在内的更广泛家族相关。一种值得注意的方法涉及钌催化的环加成,为狄莫斯重排问题提供了解决方案。这种方法促进了用于构建含有三唑的二肽的氨基酸的制备,这些二肽是转折诱导剂的结构基序。此外,已经合成了作为 HSP90 抑制剂的三唑,表明具有显著生物活性的潜力(Ferrini 等人,2015)。

伪交叉共轭共振甜菜碱

对源自吲唑的伪交叉共轭共振甜菜碱(PCCMB),特别是 1,2-二甲基吲唑鎓-3-羧酸酯的研究,探索了它们在生成吲唑的 N-杂环卡宾中的用途。这些中间体可以与异(硫)氰酸酯反应形成酰胺,展示了吲唑衍生物在合成具有潜在生物活性的复杂分子中的多功能性(Schmidt 等人,2006)。

cPLA2α 和 FAAH 的双重抑制剂

据报道,吲唑-5-羧酸是细胞溶质磷脂酶 A2α (cPLA2α) 和脂肪酸酰胺水解酶 (FAAH) 的有效双重抑制剂,突出了吲唑衍生物的治疗潜力。这些化合物中羧酸官能团的重要性强调了它们在抑制这些酶中的重要性,这些酶是治疗各种疾病的靶点(Althaus 等人,2016)。

放射性标记化合物的规模化合成

一种合成碳-14 标记的 1H-吲唑-[3-14C]羧酸的有效方法证明了吲唑衍生物在药物化学中的重要性,特别是对于生物系统中的示踪研究。该过程涉及芳香亲核取代等关键转化,突出了该化合物在研发中的实用性(Coelho & Schildknegt, 2007)。

抗肿瘤活性和 DFT 分析

吲唑衍生物的合成和分析,特别是 1-(3-氨基-4-吗啉基-1H-吲唑-1-羰基)-N-苯基环丙烷-1-甲酰胺,说明了该化合物的抗肿瘤潜力。通过 DFT 和 Hirshfeld 表面分析,该研究提供了对有助于其生物活性的结构和电子性质的见解,表明吲唑衍生物在癌症研究中的广泛适用性(Lu 等人,2020)。

安全和危害

The safety information for 3-cyano-1H-indazole-5-carboxylic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause an allergic skin reaction . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

属性

IUPAC Name |

3-cyano-1H-indazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O2/c10-4-8-6-3-5(9(13)14)1-2-7(6)11-12-8/h1-3H,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFOULEVCZBQRIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C(=NN2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-methyl-4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2730629.png)

![6-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-2-[(4-methoxybenzyl)thio]pyrimidin-4(3H)-one](/img/structure/B2730635.png)

![(E)-N-(4-chlorophenyl)-3-[1-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enamide](/img/structure/B2730637.png)

![4-[1-(2-Chloro-3-fluoropyridine-4-carbonyl)piperidin-4-yl]-2-methylmorpholine](/img/structure/B2730638.png)

![ethyl (2E)-2-[1-(7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarboxylate](/img/structure/B2730642.png)

![6-Chloro-2-(methylthio)thiazolo[4,5-b]pyridine](/img/structure/B2730644.png)

![2-furyl-N-{[1-(2-methylpropyl)benzimidazol-2-yl]ethyl}carboxamide](/img/structure/B2730645.png)

![1-[1-(prop-2-yn-1-yl)piperidine-2-carbonyl]-4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-1,2,3,6-tetrahydropyridine](/img/structure/B2730649.png)